17-Oxosparteine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

17-Oxosparteine is a minor urinary metabolite of sparteine in man.

科学研究应用

Neuroprotective Properties

One of the most significant applications of 17-oxosparteine is its neuroprotective effect, particularly in the context of neurodegenerative diseases such as Alzheimer’s disease (AD). Research indicates that both this compound and its analog, lupanine, activate nicotinic acetylcholine receptors (nAChRs), which play a crucial role in neuronal protection against amyloid-beta oligomers associated with AD.

Case Study: Neuroprotection Against Amyloid-Beta Toxicity

- Study Design : In vitro experiments were conducted using PC12 cells and hippocampal neurons exposed to soluble amyloid-beta oligomers.

- Findings :

This evidence positions this compound as a promising candidate for further development into pharmacological tools aimed at treating neurodegenerative diseases.

Mass Spectrometry Applications

Mass spectrometry has been utilized to study the structural characteristics and fragmentation pathways of this compound. This application is pivotal for distinguishing between isomeric alkaloids and understanding their chemical behavior.

Research Findings: FAB Mass Spectrometry

- Study Overview : The fragmentation patterns of various oxosparteines, including this compound, were analyzed using Fast Atom Bombardment (FAB) mass spectrometry.

- Results :

Toxicological Insights

While exploring the applications of this compound, it is essential to consider its toxicological profile. Quinolizidine alkaloids, including sparteine and its derivatives, exhibit varying degrees of toxicity.

Toxicity Assessment

- Findings :

Understanding these toxicological aspects is crucial for assessing the safety and efficacy of potential therapeutic applications.

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Neuroprotection | Protects against amyloid-beta toxicity | Reduces toxicity by ~57% in PC12 cells |

| Mass Spectrometry | Analyzes structural characteristics | Identifies distinct fragmentation pathways |

| Toxicology | Evaluates safety profile | Anticholinergic effects noted in acute exposure |

化学反应分析

Microbial Degradation by Pseudomonas putida

In Pseudomonas putida strain Psp-SPAR, sparteine undergoes two-step oxidation:

-

17-Hydroxylation : Sparteine → 17-hydroxysparteine (catalyzed by sparteine 17-hydroxylase).

-

Oxidation to 17-Oxosparteine : 17-hydroxysparteine → this compound (via dehydrogenase) .

| Substrate | Enzyme | Product | Electron Acceptor |

|---|---|---|---|

| Sparteine | Sparteine 17-hydroxylase | 17-hydroxysparteine | Phenazine methosulphate |

| 17-hydroxysparteine | Dehydrogenase | This compound | O₂ (auto-oxidized) |

The final product, this compound, is metabolized further into intermediates for carbon assimilation .

Homoenolization-Induced Protium–Deuterium Exchange

Under basic conditions, this compound undergoes site-specific H-D exchange:

Table 1: H-D Exchange Under Varied Conditions

| Temperature (°C) | Base | Exchange Sites | Deuterium Incorporation |

|---|---|---|---|

| 130 | KOtBu/tBuOD | C7 (bridgehead) | 0.73 D |

| 240 | (CD₃)₃COK/(CD₃)₃COD | C11, C15 | Full exchange |

-

Mechanism : Base-induced deprotonation at C7 forms a resonance-stabilized carbanion, enabling deuterium incorporation. Higher temperatures (>200°C) promote exchange at C11 and C15 via destabilized intermediates .

Synthetic Oxidation of Sparteine

This compound is synthesized via:

-

Photochemical Oxidation : Sparteine → this compound (yield: 70–80%) .

-

Permanganate Oxidation : Sparteine → this compound (confirmed via GC/MS and NMR) .

| Method | Reagents | Key Observation |

|---|---|---|

| Photochemical | O₂, UV light | Contradicts prior claims of 15-oxo product |

| Chemical | KMnO₄ (alkaline/acidic) | Forms this compound as major product |

Mass Spectrometric Fragmentation

FAB-MS of this compound reveals characteristic fragmentation :

-

Base Peak : m/z 98 (C₆H₁₀N⁺).

-

Key Fragments :

-

[M - H]⁺ at m/z 247.

-

[M - CO]⁺ at m/z 220.

-

Fragmentation pathways distinguish it from isomers like 15-oxosparteine, aiding structural identification .

属性

CAS 编号 |

489-72-5 |

|---|---|

分子式 |

C15H24N2O |

分子量 |

248.36 g/mol |

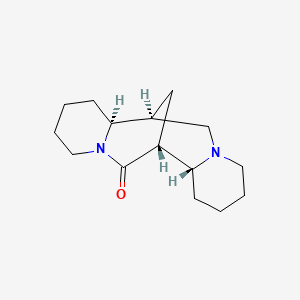

IUPAC 名称 |

(1S,2S,9R,10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-8-one |

InChI |

InChI=1S/C15H24N2O/c18-15-12-9-11(13-5-2-4-8-17(13)15)10-16-7-3-1-6-14(12)16/h11-14H,1-10H2/t11-,12+,13-,14+/m0/s1 |

InChI 键 |

YQMWQSMYVPLYDI-RFQIPJPRSA-N |

SMILES |

C1CCN2CC3CC(C2C1)C(=O)N4C3CCCC4 |

手性 SMILES |

C1CCN2C[C@@H]3C[C@H]([C@H]2C1)C(=O)N4[C@H]3CCCC4 |

规范 SMILES |

C1CCN2CC3CC(C2C1)C(=O)N4C3CCCC4 |

外观 |

Solid powder |

Key on ui other cas no. |

489-72-5 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

17-oxosparteine 17-oxosparteine monohydrochloride, (7R-(7alpha,7abeta,14alpha,14aalpha))-isomer 17-oxosparteine, (7R-(7alpha,7abeta,14alpha,14aalpha))-isomer 17-oxosparteine, 7S-(7alpha,7aalpha,14alpha,14abeta)-isomer 17-oxosparteine, 7S-(7alpha,7beta,14alpha,14abeta)-isome |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。